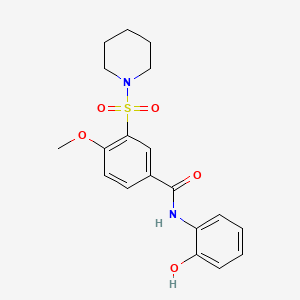![molecular formula C22H19FN2O2 B4404894 2-{[(4-fluorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4404894.png)
2-{[(4-fluorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide
説明
2-{[(4-fluorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide, commonly known as FAB, is a chemical compound that has gained significant attention in recent years due to its diverse range of applications in scientific research. FAB is a benzamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
FAB exerts its effects through various mechanisms, including the inhibition of HDAC enzymes, which are responsible for the regulation of gene expression. FAB has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, FAB has been found to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
FAB has been found to exert various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. FAB has also been found to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of amyloid plaques in the brain. Additionally, FAB has been found to inhibit the activity of HDAC enzymes, which are responsible for the regulation of gene expression.
実験室実験の利点と制限
FAB has several advantages for laboratory experiments, including its ability to induce apoptosis in cancer cells and inhibit the growth of cancer cells. FAB has also been found to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of amyloid plaques in the brain. However, FAB has certain limitations, including its potential toxicity and lack of selectivity for specific HDAC enzymes.
将来の方向性
There are several future directions for the study of FAB. One potential direction is the development of more selective HDAC inhibitors that target specific HDAC enzymes. Another potential direction is the study of FAB in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the study of FAB in animal models of Alzheimer's disease may provide further insight into its potential use in the treatment of this disease.
科学的研究の応用
FAB has been studied for its diverse range of applications in scientific research. It has been used as a potential inhibitor of cancer cell growth, as it has been found to induce apoptosis in cancer cells. FAB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of amyloid plaques in the brain. Additionally, FAB has been used as a potential inhibitor of the enzyme HDAC, which has been implicated in various types of cancer.
特性
IUPAC Name |
2-[[2-(4-fluorophenyl)acetyl]amino]-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2/c1-15-5-4-6-18(13-15)24-22(27)19-7-2-3-8-20(19)25-21(26)14-16-9-11-17(23)12-10-16/h2-13H,14H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDRXQRIMKADLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B4404819.png)
![2-chloro-N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4404827.png)

![N-[(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4404831.png)
![[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl nicotinate](/img/structure/B4404834.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B4404843.png)



![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4404882.png)
![ethyl 1-[3-(allyloxy)benzoyl]-4-piperidinecarboxylate](/img/structure/B4404890.png)
![4-[4-(2-propoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4404897.png)

![1-(2-furylmethyl)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidine-3-carboxamide](/img/structure/B4404916.png)